2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound featuring a bifunctional ester-amide structure. The molecule comprises two key moieties:
- Acetate ester group: Derived from (4-ethoxyphenyl)acetic acid, where the ethoxy (OCH₂CH₃) substituent introduces steric bulk and lipophilicity.
Synthesis likely involves esterification between (4-ethoxyphenyl)acetic acid and 2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethanol, analogous to methods in (S-alkylation and acid-catalyzed cyclization) .
Properties
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDWJCTZPYCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with an appropriate acylating agent to form the amino intermediate.
Esterification: The amino intermediate is then subjected to esterification with 4-ethoxyphenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Studies
This compound has been investigated for its potential as an anti-inflammatory agent. The presence of the chloro and fluoro substituents on the phenyl ring enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases .
Anticancer Activity
Recent research has indicated that compounds similar to 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Study : In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential for development as anticancer therapeutics .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier enhances its utility in neurological applications.
Case Study : A publication highlighted that derivatives exhibited protective effects against oxidative stress-induced neuronal cell death, indicating a promising avenue for neuroprotective drug development .
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain receptors, while the ethoxy group may influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects: Halogens (Cl, F): The target compound’s 4-chloro-2-fluorophenyl group enhances electrophilicity and resistance to oxidative metabolism compared to methoxy or ethoxy analogs (e.g., ). This is critical for drug candidates requiring prolonged half-lives. Ethoxy vs.
Functional Group Diversity: The carbamoyl group in ’s compound introduces hydrogen-bonding capacity, which is absent in the target compound. This may reduce aqueous solubility but improve target binding specificity.
Synthetic Routes: The target compound’s synthesis likely parallels ’s S-alkylation and acid-catalyzed cyclization , while highlights esterification via Michael addition for structurally related cyclohexenone derivatives .
Biological Implications :
- Fluorine’s electronegativity in the target compound may enhance binding affinity to hydrophobic enzyme pockets, as seen in fluorinated pharmaceuticals (e.g., ’s Lutetium-177-based therapy ).
Biological Activity
Chemical Structure and Properties
The molecular formula of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is , with a molecular weight of approximately 335.77 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, which often enhances biological activity by influencing lipophilicity and receptor interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives of fluorinated phenyl compounds have shown significant inhibitory effects on cancer cell lines. A related study demonstrated that compounds with similar substitutions exhibited IC50 values in the low micromolar range against various solid tumor cell lines, indicating promising anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 1.30 | HepG2 (Liver) |
| Compound B | 17.25 | Various Solid Tumors |
| Compound C | 95.48 | HDAC3 Inhibition |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that halogenated phenyl compounds can exhibit both antibacterial and antifungal properties. For example, related compounds have shown MIC values ranging from 4.69 to 78.23 µM against various bacterial strains, indicating moderate to strong antimicrobial activity .
Table 2: Antimicrobial Activity
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Candida albicans | 16.69 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Cell Cycle Arrest : Compounds like these can induce G2/M phase arrest in cancer cells, promoting apoptosis.
- Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutics such as taxol and camptothecin when used in combination therapies .
Study on HDAC Inhibition
A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on HDAC3 inhibition, demonstrating an IC50 value of 95.48 nM against HDAC3, which is significant for anticancer drug development . The study also reported that this compound could inhibit tumor growth in xenograft models by promoting apoptosis.
Clinical Implications
Given the promising results from preclinical studies, further investigations into the pharmacokinetics and toxicity profiles of this compound are warranted. Understanding these aspects will be crucial for advancing this compound towards clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
